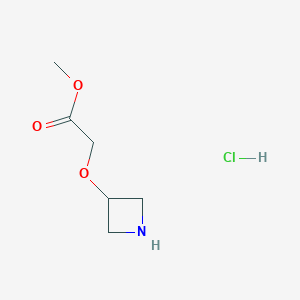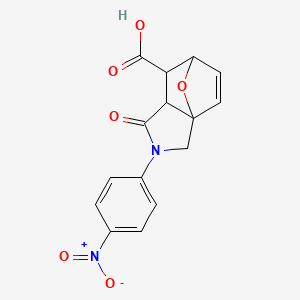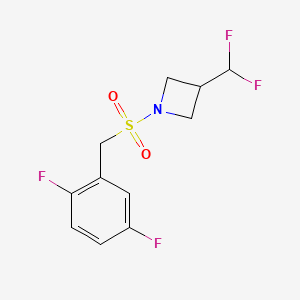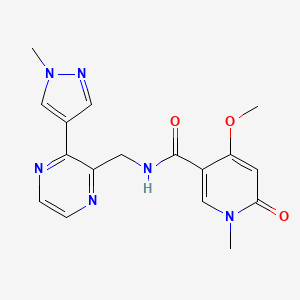![molecular formula C14H14N2O4 B2759810 5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 866157-62-2](/img/structure/B2759810.png)
5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is a complex organic molecule. It contains a diazinane ring, which is a type of heterocyclic compound . The molecule also contains a hydroxy group and a methylidene group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The diazinane ring, for example, would likely contribute to the compound’s stability and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility, and reactivity. Again, without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .Aplicaciones Científicas De Investigación
Spectral and Structural Analysis
- Spectral and Structural Studies : A study by Gözel et al. (2014) involved the synthesis of a compound related to 5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione. They explored its spectral properties and molecular structure using various techniques like infrared, electronic, mass, 1H and 13C NMR spectroscopy, and X-ray diffraction. This research enhances understanding of the compound's structural and spectral characteristics (Gözel et al., 2014).
Synthesis and Reactivity
- Synthetic Applications : The synthesis and reactivity of compounds structurally related to this compound have been explored by Wood et al. (1999). They developed efficient synthetic pathways for key intermediates containing the complete carbon framework. This research contributes to the methodology for synthesizing similar compounds (Wood et al., 1999).
Catalysis and Polymerization
- Catalysis and Polymerization : Research by Schmid et al. (2001) focused on nickel and palladium diimine complexes, akin to the chemical structure of interest, for olefin polymerization. They synthesized new ligands and investigated their polymerization behavior, providing insights into the use of such compounds in catalysis and polymerization (Schmid et al., 2001).
Biological Activity
- Antimicrobial Activity : A study by Ghorab et al. (2017) synthesized derivatives of a compound structurally similar to this compound and evaluated their antimicrobial activity. This research contributes to understanding the biological properties and potential applications of these compounds in medicine (Ghorab et al., 2017).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with other molecules or systems. This is typically studied in the context of biological or pharmaceutical applications. Without specific studies on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .
Safety and Hazards
The safety and hazards of a compound are typically determined through laboratory testing and study. This might include testing for toxicity, flammability, and environmental impact. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4-hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8-6-9(4-5-11(8)17)7-10-12(18)15(2)14(20)16(3)13(10)19/h4-7,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGMDQGTCLFVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopropyl-2-(2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2759727.png)
![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2759728.png)
![3-(3-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}phenyl)-N,N-dimethylpyrazin-2-amine](/img/structure/B2759733.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2759734.png)
![Methyl 4-[[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2759736.png)
![1-Chloro-4-[2-(4-fluorophenoxy)propoxy]benzene](/img/structure/B2759737.png)



![[1-(4-Butylphenyl)ethyl]amine](/img/structure/B2759744.png)
![3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2759745.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2759746.png)

![2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2759748.png)
